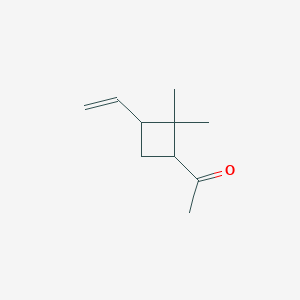
4-(Isothiocyanatomethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isothiocyanatomethyl)pyridine, also known as ITCMP, is a chemical compound that has been increasingly studied in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been found to exhibit several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(Isothiocyanatomethyl)pyridine is not well understood. However, it is believed that 4-(Isothiocyanatomethyl)pyridine reacts with thiol groups on proteins and other biomolecules, leading to the modification of their function. This modification can result in changes in the activity of enzymes, receptors, and other cellular processes.
Efectos Bioquímicos Y Fisiológicos
4-(Isothiocyanatomethyl)pyridine has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has antifungal and antibacterial properties. 4-(Isothiocyanatomethyl)pyridine has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(Isothiocyanatomethyl)pyridine in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, one of the limitations of using 4-(Isothiocyanatomethyl)pyridine is that its mechanism of action is not well understood, which makes it difficult to predict its effects in different experimental systems.
Direcciones Futuras
There are several future directions for research on 4-(Isothiocyanatomethyl)pyridine. One area of interest is the development of new synthetic routes to 4-(Isothiocyanatomethyl)pyridine and its derivatives. Another area of interest is the study of 4-(Isothiocyanatomethyl)pyridine's mechanism of action and its effects on different biomolecules. Additionally, the potential applications of 4-(Isothiocyanatomethyl)pyridine in drug discovery and development are also worth exploring.
Conclusion:
In conclusion, 4-(Isothiocyanatomethyl)pyridine is a chemical compound that has several potential applications in scientific research. Its unique properties make it a valuable building block for the synthesis of bioactive molecules and a useful tool for studying protein-ligand interactions. While its mechanism of action is not well understood, its biochemical and physiological effects make it a promising candidate for further research.
Métodos De Síntesis
The synthesis of 4-(Isothiocyanatomethyl)pyridine involves the reaction of 4-bromomethylpyridine with potassium thiocyanate in the presence of copper(I) iodide as a catalyst. This reaction yields 4-(Isothiocyanatomethyl)pyridine as a white solid with a yield of around 80%. The purity of the compound can be further improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
4-(Isothiocyanatomethyl)pyridine has been found to have several potential applications in scientific research. One of the primary applications of 4-(Isothiocyanatomethyl)pyridine is in the synthesis of various bioactive molecules. It can be used as a building block to synthesize compounds that have anticancer, antifungal, and antibacterial properties. 4-(Isothiocyanatomethyl)pyridine has also been used as a fluorescent probe to study protein-ligand interactions.
Propiedades
Número CAS |
106244-99-9 |
|---|---|
Nombre del producto |
4-(Isothiocyanatomethyl)pyridine |
Fórmula molecular |
C7H6N2S |
Peso molecular |
150.2 g/mol |
Nombre IUPAC |
4-(isothiocyanatomethyl)pyridine |
InChI |
InChI=1S/C7H6N2S/c10-6-9-5-7-1-3-8-4-2-7/h1-4H,5H2 |
Clave InChI |
QWJIEZNWDMSUEN-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CN=C=S |
SMILES canónico |
C1=CN=CC=C1CN=C=S |
Sinónimos |
Pyridine, 4-(isothiocyanatomethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



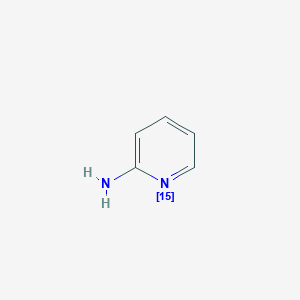
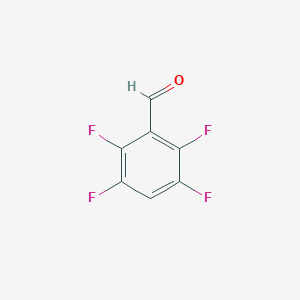
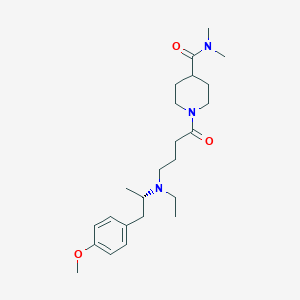
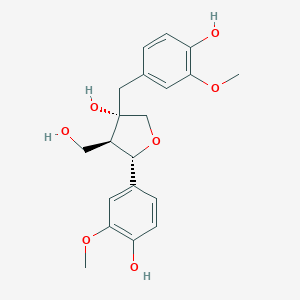
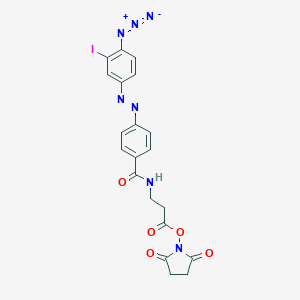
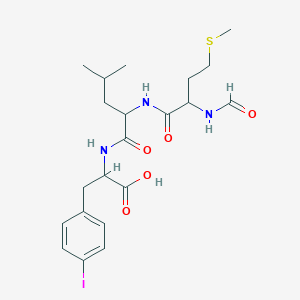
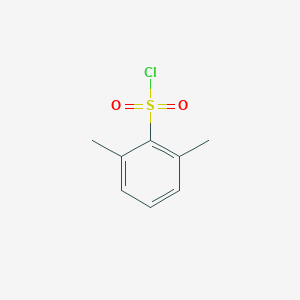
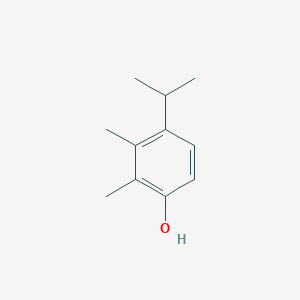
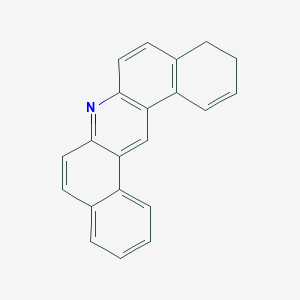
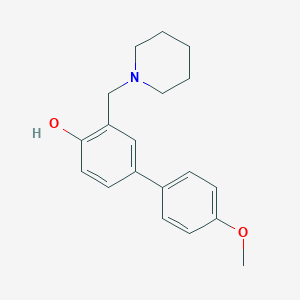
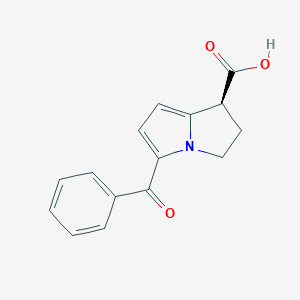

![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)
